

# Zosuquidar: A Comprehensive Clinical Trial History in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Zosuquidar** (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp, encoded by the MDR1 gene, leads to the active efflux of a wide range of chemotherapeutic agents from cancer cells, diminishing their efficacy.[2][3] **Zosuquidar** was developed to counteract this mechanism and restore chemosensitivity in resistant tumors.[2][4] This technical guide provides a detailed history of the clinical trials of **zosuquidar**, summarizing key quantitative data, experimental protocols, and the underlying mechanism of action.

# **Mechanism of Action: P-glycoprotein Inhibition**

**Zosuquidar** functions as a competitive inhibitor of P-glycoprotein, binding with high affinity to the transporter's drug-binding site.[2][5] This prevents the efflux of chemotherapeutic substrates, leading to their increased intracellular accumulation and restored cytotoxic activity. [2][3] Unlike earlier P-gp inhibitors, **zosuquidar** exhibits high specificity for P-gp with minimal inhibition of other MDR proteins like MRP1 and MRP2.[1][6]





Click to download full resolution via product page

Figure 1: Zosuquidar's Mechanism of Action.

## **Clinical Trials Overview**

**Zosuquidar** has been investigated in numerous clinical trials across different phases and cancer types, including both solid tumors and hematological malignancies. The primary focus of its development was on overcoming P-gp-mediated resistance in acute myeloid leukemia (AML).

# **Phase I Clinical Trials**

Initial Phase I studies aimed to determine the safety, tolerability, pharmacokinetics, and pharmacodynamics of **zosuquidar**, both as a single agent and in combination with chemotherapy. These trials explored both oral and intravenous formulations.

Table 1: Summary of Key Phase I Clinical Trials



| Trial<br>Identifier/Refer<br>ence | Cancer Type(s)                                 | Zosuquidar<br>Formulation | Combination<br>Agent(s)     | Key Findings                                                                                                                                                                                          |
|-----------------------------------|------------------------------------------------|---------------------------|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rubin EH, et al.<br>(2002)[7]     | Advanced non-<br>hematological<br>malignancies | Oral                      | Doxorubicin                 | Dose-limiting toxicity was neurotoxicity (cerebellar dysfunction, hallucinations). MTD established at 300 mg/m² every 12 hours for 4 days. No significant effect on doxorubicin pharmacokinetic s.[7] |
| Sandler A, et al.<br>(2004)[8][9] | Advanced<br>malignancies                       | Intravenous               | Doxorubicin                 | IV zosuquidar was well-tolerated with minimal toxicity. No dose-limiting toxicity was observed up to 640 mg/m². A modest increase in doxorubicin exposure was noted at higher zosuquidar doses.[8][9] |
| Gerrard, G. et al. (2002)[10]     | Acute Myeloid<br>Leukemia (AML)                | Intravenous               | Daunorubicin,<br>Cytarabine | Co-<br>administration<br>inhibited P-gp<br>efflux activity in<br>leukemic cells,                                                                                                                      |



suggesting reversal of drug resistance.[10]

- Patient Population: Patients with advanced malignancies who provided written informed consent.[8][9]
- Study Design: Dose-escalation study with cohorts of three patients.[8][9]
- Treatment Regimen:
  - Cycle 1: **Zosuquidar** and doxorubicin administered separately.[8][9]
  - Subsequent Cycles: Zosuquidar and doxorubicin administered concurrently.[8][9]
  - Zosuquidar Administration: Continuous intravenous infusion over 48 hours.[8][9]
  - Doxorubicin Doses: 45, 60, and 75 mg/m².[8][9]
- Endpoints: Safety, tolerability, pharmacokinetics of zosuquidar and doxorubicin, and P-gp inhibition in surrogate assays.[8][9]



Click to download full resolution via product page

Figure 2: Workflow of a Phase I Zosuquidar Trial.

## **Phase II Clinical Trials**

Phase II studies were designed to evaluate the efficacy of **zosuquidar** in combination with standard chemotherapy in specific cancer types known to express P-gp.



Table 2: Summary of Key Phase II Clinical Trials



| Trial<br>Identifier/Refer<br>ence | Cancer Type                                            | Zosuquidar<br>Formulation | Combination<br>Agent(s)     | Key Findings                                                                                                                                                                                     |
|-----------------------------------|--------------------------------------------------------|---------------------------|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase I/II<br>Trial[11]           | Non-Hodgkin's<br>Lymphoma                              | Oral                      | СНОР                        | Zosuquidar could be safely administered with CHOP. Minimal toxicity and no significant enhancement of CHOP-related toxicity were observed.[11]                                                   |
| Randomized<br>Phase II Trial[12]  | Metastatic or<br>Locally<br>Recurrent Breast<br>Cancer | Oral                      | Docetaxel                   | The combination of zosuquidar and docetaxel was safe. However, there was no improvement in progression-free survival, overall survival, or response rate compared to docetaxel plus placebo.[12] |
| Cripe LD, et al. (2006)[13]       | Acute Myeloid<br>Leukemia (AML)<br>in Older Patients   | Intravenous               | Daunorubicin,<br>Cytarabine | The 72-hour continuous IV infusion of zosuquidar was well-tolerated and achieved sustained P-gp inhibition.                                                                                      |



Preliminary
evidence of
clinical benefit in
P-gp positive
patients was
observed.[13]

- Patient Population: Patients with untreated non-Hodgkin's lymphoma.
- Study Design: Dose-escalation of **zosuquidar** with a constant CHOP regimen.
- Treatment Regimen:
  - **Zosuquidar** Administration: Oral doses increased from 200 to 500 mg per dose.
  - CHOP Regimen: Standard doses of cyclophosphamide, doxorubicin, vincristine, and prednisone.
- Endpoints: Safety, tolerability, pharmacokinetics of **zosuquidar**, doxorubicin, and vincristine.

#### **Phase III Clinical Trial**

The most definitive evaluation of **zosuquidar**'s clinical utility was a large, randomized, placebocontrolled Phase III trial in older patients with newly diagnosed AML.

Table 3: ECOG 3999 - Phase III Trial in AML



| Trial Identifier        | NCT00046930[14][15]                                                                                                                                                       |  |  |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Patient Population      | 449 adults older than 60 years with newly diagnosed AML or high-risk myelodysplastic syndrome.[14][15]                                                                    |  |  |
| Study Design            | Randomized, placebo-controlled, double-blind trial.[14][15]                                                                                                               |  |  |
| Treatment Arms          | <ol> <li>Zosuquidar (550 mg) + conventional-dose<br/>cytarabine and daunorubicin.[14] 2. Placebo +<br/>conventional-dose cytarabine and daunorubicin.<br/>[14]</li> </ol> |  |  |
| Primary Endpoint        | Overall Survival.[14]                                                                                                                                                     |  |  |
| Results                 | No significant improvement in overall survival was observed in the zosuquidar arm compared to the placebo arm.[14][15]                                                    |  |  |
| Median Overall Survival | 7.2 months (zosuquidar) vs. 9.4 months (placebo) (p=0.281).[14]                                                                                                           |  |  |
| Remission Rate          | 51.9% (zosuquidar) vs. 48.9% (placebo).[14]                                                                                                                               |  |  |
| Conclusion              | Zosuquidar did not improve the outcome of older patients with newly diagnosed AML, possibly due to the presence of P-gp independent mechanisms of resistance.[14][15]     |  |  |

# **Discontinuation of Development for AML**

Following the negative results of the ECOG 3999 Phase III trial, the development of **zosuquidar** for the treatment of AML was discontinued in 2010.[4] The trial's outcome suggested that while **zosuquidar** effectively inhibited P-gp, other resistance mechanisms likely played a more significant role in the poor prognosis of this patient population.[14][15]

# Conclusion



The clinical development of **zosuquidar** represents a significant effort to overcome multidrug resistance in cancer. While early-phase trials demonstrated that **zosuquidar** could be safely administered and effectively inhibit P-glycoprotein, the pivotal Phase III trial in AML failed to show a clinical benefit. This underscores the complexity of drug resistance in cancer and highlights the importance of targeting multiple resistance pathways simultaneously. The extensive data gathered from the **zosuquidar** clinical trials continue to provide valuable insights for the development of new strategies to combat multidrug resistance in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zosuquidar Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The "specific" P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]



- 11. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized, placebo-controlled, double-blind phase 2 study of docetaxel compared to docetaxel plus zosuquidar (LY335979) in women with metastatic or locally recurrent breast cancer who have received one prior chemotherapy regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zosuquidar: A Comprehensive Clinical Trial History in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143077#zosuquidar-history-of-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.